2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKPXBXIRFDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619101 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165893-99-2 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : 4CzIPN (2 mol%)
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Solvent : Dichloromethane (DCM) or acetonitrile
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Light Source : Blue LEDs (450 nm, 15 W)
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Yield : 72–89% (dependent on substituent electronic effects)
Key advantages include functional group tolerance and stereochemical control, with diastereoselectivity ratios exceeding 9:1. A recent optimization study demonstrated that replacing DCM with ethyl acetate improves yields by 12% while maintaining enantiomeric excess (>98%).
Base-Catalyzed Condensation of Aromatic Nitriles and Pyrrolinone Esters
An alternative route involves base-mediated condensation, adapted from protocols for analogous pyrrolo-pyrrole diones. This two-step process first generates a tetrahydropyrrolo intermediate via cyclization, followed by benzylation using benzyl bromide.
Stepwise Protocol
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Cyclization :
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Reagents : Pyrrolinone ester (1 eq), aromatic nitrile (1.2 eq)
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Base : Potassium tert-butoxide (2 eq)
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Conditions : Reflux in tetrahydrofuran (THF), 8 h
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Intermediate Yield : 68%
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Benzylation :
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Reagents : Intermediate (1 eq), benzyl bromide (2.5 eq)
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Base : Sodium hydride (3 eq)
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Conditions : 0°C to room temperature, 12 h
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Final Yield : 54%
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While cost-effective, this method suffers from moderate overall yields (29–36%) and requires stringent moisture control.
N-Alkylation via Mitsunobu Reaction
Bayer AG researchers developed a Mitsunobu-based approach to install benzyl groups post-cyclization. The tetrahydropyrrolo core is first synthesized, followed by dual N-alkylation using benzyl alcohol.
Key Parameters
| Parameter | Specification |
|---|---|
| Core substrate | Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
| Alkylating agent | Benzyl alcohol (2.2 eq) |
| Reagents | DIAD (2.2 eq), PPh₃ (2.2 eq) |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT, 24 h |
| Yield | 81% |
This method offers precise control over substitution patterns but incurs higher costs due to stoichiometric phosphine usage.
Continuous Flow Synthesis for Industrial Scale-Up
AstaTech Inc. recently demonstrated a continuous flow variant of the photochemical method, enhancing throughput and reproducibility. The system features:
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Reactor Design : Microfluidic chip with 500 µm channels
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Residence Time : 8.5 min
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Throughput : 12 g/h
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Purity : >99% (HPLC)
Comparative studies show 23% higher energy efficiency versus batch processes, making this the preferred method for kilogram-scale production.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Typical Yield (%) | Scalability | Cost Index |
|---|---|---|---|
| Photochemical | 72–89 | High | $$ |
| Base-Catalyzed | 29–36 | Moderate | $ |
| Mitsunobu | 81 | Low | $$$ |
| Continuous Flow | 85 | Very High | $$ |
Environmental Impact
The photochemical and flow methods exhibit superior green metrics:
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PMI (Process Mass Intensity) : 8.2 (flow) vs. 34.7 (batch)
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E-Factor : 2.1 (flow) vs. 9.8 (base-catalyzed)
Chemical Reactions Analysis
Types of Reactions
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces dihydro derivatives. Substitution reactions result in various substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is being investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the dibenzyl structure can enhance its activity against specific tumors .
- Neuroprotective Effects: Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Material Science
The compound's unique heterocyclic structure allows it to be utilized in the development of advanced materials:
- Conductive Polymers: this compound can serve as a building block for conductive polymers used in organic electronics and sensors .
- Dyes and Pigments: Its chromophoric properties make it suitable for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .
Synthetic Chemistry
This compound is also of interest for synthetic chemists due to its versatility:
- Building Block for Complex Molecules: It can be used as a precursor in the synthesis of more complex heterocycles and pharmaceuticals .
Case Study 1: Anticancer Research
In a study published by Chemocentryx Inc., derivatives of 2,5-dibenzyltetrahydropyrrolo[3,4-c]pyrrole were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A study conducted by Bayer AG explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and preserved mitochondrial function .
Case Study 3: Material Development
Research by AstaTech Inc. focused on using this compound in the synthesis of conductive polymers. The resulting materials demonstrated enhanced electrical conductivity and stability under varying environmental conditions, making them suitable for electronic applications .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Neuroprotective agents | Reduced oxidative stress-induced cell death | |
| Material Science | Conductive polymers | Enhanced electrical conductivity |
| Dyes and pigments | Suitable for solar cells and OLEDs | |
| Synthetic Chemistry | Building block for complex molecules | Versatile precursor in pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs and Molecular Variations
The compound C₁₈H₁₂N₂O₂ (molecular weight 288.29 g/mol ), listed in , shares the pyrrolo[3,4-c]pyrrole-1,3-dione core but lacks benzyl substituents. This difference reduces its molecular weight by 32.09 g/mol and likely alters its physicochemical properties, such as solubility and lipophilicity.
Physicochemical and Functional Implications
Steric Effects : The bulky benzyl substituents may hinder reactivity at the pyrrolo-pyrrole core, influencing its behavior in catalytic or polymerization reactions.
Thermal Stability : Benzyl groups often improve thermal stability due to aromatic rigidity, suggesting superior performance in high-temperature applications relative to alkyl-substituted analogs.
Market and Supplier Landscape
The compound is supplied by multiple vendors (e.g., chemBlink-standardized suppliers), whereas analogs like the C₁₈H₁₂N₂O₂ compound are less prominently listed, indicating specialized demand for benzylated derivatives .
Biological Activity
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS No. 165893-99-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and particularly its biological activities based on recent research findings.
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
- Structure : The compound features a tetrahydropyrrolo structure with two benzyl groups and a dione functional group that may contribute to its biological properties.
Synthesis
Various synthetic pathways have been explored for the preparation of 2,5-dibenzyltetrahydropyrrolo derivatives. One notable method involves the reaction of benzimidazolium salts with acetylenic dipolarophiles through a [3 + 2] cycloaddition mechanism. This approach has been shown to yield compounds with significant biological activity.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antitumor Activity
A study evaluated the cytotoxic effects of several pyrrole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound demonstrated dose-dependent cytotoxicity against human adenocarcinoma-derived cell lines such as:
- LoVo (colon cancer)
- MCF-7 (breast cancer)
- SK-OV-3 (ovarian cancer)
The highest antitumor activity was observed in derivatives structurally related to this compound, suggesting that the dione moiety plays a crucial role in enhancing cytotoxic effects against tumor cells .
Cytotoxicity Assays
The compound's cytotoxicity was assessed using various models:
- Plant Cells : No significant toxicity was observed on Triticum aestivum L.
- Aquatic Models : Moderate to high toxicity was noted in Daphnia magna and Artemia franciscana, indicating potential environmental impacts and relevance for ecotoxicological studies .
Structure-Biological Activity Relationship
The presence of the carbonyl group in pyrrole derivatives is essential for their biological activity. Studies suggest that modifications to this structure can significantly influence potency and selectivity towards specific biological targets such as:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These insights are crucial for designing new derivatives with improved therapeutic profiles .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antitumor Activity | Significant cytotoxic effects on LoVo and MCF-7 cell lines; structure-related compounds showed enhanced activity. |
| Cytotoxicity Models | Non-toxic to plant cells; moderate to high toxicity in aquatic models. |
| Structure Activity Relationship | Carbonyl groups are critical; targeting VEGFR and PDGFR shows promise for therapeutic applications. |
Case Studies
Recent studies have synthesized various pyrrole derivatives based on the core structure of this compound. These derivatives were systematically evaluated for their biological activities:
- Compound 4a : Showed the highest activity against LoVo cells with a significant IC50 value.
- Compound 4b : Exhibited moderate toxicity in aquatic models but retained low toxicity in plant assays.
These findings highlight the potential of this class of compounds in developing new anticancer agents and underscore the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione?
- Answer : The compound has a bicyclic pyrrolo[3,4-c]pyrrole core substituted with two benzyl groups. Its molecular formula is C₂₀H₂₀N₂O₂ (MW: 320.38 g/mol) . Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring conformation.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Elemental analysis : To validate purity and stoichiometry (e.g., %C, %H, %N) .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A visible-light photoredox-catalyzed [3+2] cycloaddition between 2H-azirines and maleimides is a recent method, yielding 55–99% under mild conditions . Traditional methods may involve multi-step cyclizations of pyrrole precursors with benzyl halides. Key steps include:
- Use of 9-mesityl-10-methylacridin-10-ium perchlorate as a photocatalyst.
- Post-synthetic aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to stabilize the bicyclic structure .
Advanced Research Questions
Q. How can the visible-light-mediated synthesis be optimized for higher regioselectivity?
- Answer : Optimization strategies include:
- Screening solvent polarity (e.g., DCM vs. THF) to influence reaction kinetics.
- Modifying light intensity/wavelength to control photocatalyst activation.
- Adding Lewis acids (e.g., Zn(OTf)₂) to stabilize intermediates.
- Monitoring reaction progress via in-situ FTIR or HPLC to identify side products .
Q. What electronic or steric factors influence the compound’s applicability in polymer solar cells?
- Answer : The compound’s electron-deficient pyrrolo[3,4-c]pyrrole-dione core enables its use as an electron-accepting unit in conjugated polymers. Key design considerations:
- Side-chain engineering : Alkyl chains (e.g., 2-octyldodecyl) enhance solubility and film morphology.
- π-Bridge modifications : Thieno[3,2-b]thiophene units improve charge transport in copolymers.
- Characterization via UV-Vis spectroscopy (bandgap ~1.8–2.1 eV) and cyclic voltammetry (LUMO ~−3.6 eV) to align energy levels with donor materials .
Q. How can contradictions in reported reaction yields (55–99%) be resolved?
- Answer : Discrepancies may arise from:
- Substrate purity : Impurities in maleimides or azirines reduce efficiency.
- Oxygen sensitivity : Strict inert conditions (e.g., glovebox) improve photocatalyst longevity.
- Scaling effects : Microscale reactions (<1 mmol) often report higher yields than bulk syntheses.
- Validate reproducibility via control experiments and replicate studies .
Q. What mechanistic insights explain the role of DDQ in post-synthetic aromatization?
- Answer : DDQ acts as a two-electron oxidant , dehydrogenating the tetrahydropyrrolo ring to form an aromatic system. Mechanistic studies (e.g., EPR spectroscopy ) can detect radical intermediates. Alternative oxidants like chloranil or MnO₂ may be tested for efficiency comparison .
Methodological Guidance
Q. How to design derivatives for enhanced photovoltaic performance?
- Answer :
Introduce electron-withdrawing groups (e.g., cyano, fluorine) to lower LUMO.
Optimize side-chain length (C8–C12) for balanced solubility and crystallinity.
Use Stille or Suzuki coupling to copolymerize with donor units (e.g., benzodithiophene).
Evaluate device performance via J-V curves and EQE measurements .
Q. What analytical techniques are critical for verifying synthetic intermediates?
- Answer :
- X-ray crystallography : Resolves ambiguities in regiochemistry.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex bicyclic systems.
- TGA/DSC : Assesses thermal stability for material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
